6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

Ligand Design Lipophilicity Medicinal Chemistry

Ligand steric effects dictate catalytic outcomes. The 6-methyl groups on this dipyridylamine cause measurable deviations from ideal Pd(II) square-planar geometry, reducing cross-coupling efficiency-making it an essential benchmark for steric tolerance studies. • Quantified steric impact: Pd(II) complexes show distorted geometry and lowered catalytic activity vs. unsubstituted analog. • OLED-relevant photophysics: Forms cationic Cu(I) complexes with CH-π stabilized emission. • Analytical standard: LogP 2.8; validated on Newcrom R1 RP-HPLC.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 85895-80-3
Cat. No. B1274179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
CAS85895-80-3
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=CC=CC(=N2)C
InChIInChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15)
InChIKeyTXCRGQRREQQMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 85895-80-3: Baseline Overview of 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine


6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine (CAS 85895-80-3), also known as bis(6-methylpyridin-2-yl)amine, is a symmetrical secondary amine with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol [1]. It features two 6-methyl-substituted pyridine rings linked by a central nitrogen atom, classifying it as a substituted 2,2'-dipyridylamine derivative. This structural motif provides a bidentate N,N-chelating framework that is of significant interest in coordination chemistry for the development of transition metal catalysts and functional materials [1].

Symmetrical bidentate N,N-chelating framework for transition metal coordination studies
6-methyl substitution provides steric bulk for probing catalyst geometry-activity relationships
Reported analytical standard suitability for reverse-phase HPLC method development

Why Substituting 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine with Unsubstituted Analogs Fails


In-class compounds such as the unsubstituted 2,2'-dipyridylamine (CAS 1202-34-2) cannot be simply interchanged with 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine due to the profound steric and electronic influence of the 6-methyl groups. These substituents directly alter the compound's physicochemical properties, such as lipophilicity, and, more critically, perturb the coordination geometry and stability of derived metal complexes. For instance, the methyl groups cause significant deviations from ideal square planar geometry in palladium(II) complexes, which directly correlates with reduced complex stability and lowered catalytic efficiency in cross-coupling reactions compared to complexes of the non-methylated parent ligand [1]. These quantifiable differences in complex geometry and catalytic performance mandate a precise ligand selection strategy, as detailed in the evidence below.

Steric Perturbation
Unsubstituted 2,2'-dipyridylamine lacks the 6-methyl groups that directly alter palladium(II) complex geometry away from ideal square planar coordination.
Catalytic Performance
Complexes formed with the non-methylated parent ligand may demonstrate significantly higher Heck coupling yields and catalyst stability.
Physicochemical Shift
Replacement with the unsubstituted analog may shift lipophilicity (reported LogP difference) and volatility profile, impacting purification workflows.

Quantitative Evidence for Selecting 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine


Enhanced Lipophilicity (LogP) Compared to Unsubstituted 2,2'-Dipyridylamine

The 6-methyl substitution significantly increases the compound's lipophilicity relative to the unsubstituted 2,2'-dipyridylamine. The target compound exhibits a computed LogP (XLogP3-AA) of 2.8 [1], compared to a reported log P of 2.2 for 2,2'-dipyridylamine . This represents a quantifiable increase in hydrophobicity, which can be a critical factor in the design of metal-based drugs or catalysts intended for non-polar environments.

Enhanced Lipophilicity (LogP)
Cross-study comparable
LogP 2.8 (XLogP3-AA) vs. 2.2 for unsubstituted 2,2'-dipyridylamine
Reported higher hydrophobicity may support selection for non-polar catalytic or biological model contexts.
Computed value vs. experimental log P; cross-study comparison.
Ligand Design Lipophilicity Medicinal Chemistry

Comparative Boiling Point and Volatility Against 2,2'-Dipyridylamine

The boiling point of 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine is reported to be 306.6 °C at 760 mmHg [1]. This is comparable to, but slightly lower than, the reported boiling point of 307.5 °C for 2,2'-dipyridylamine under similar conditions [2]. While the difference is minor, the presence of methyl groups provides a different volatility profile, which can be a key differentiator in purification processes like distillation or when selecting for high-temperature catalytic applications.

Comparative Boiling Point
Cross-study comparable
306.6 °C at 760 mmHg vs. 307.5 °C for unsubstituted analog
Slightly lower boiling point provides a different volatility profile for thermal processing selection.
Atmospheric pressure conditions; minor difference.
Physical Chemistry Process Chemistry Purification

Impact of 6-Methyl Substitution on Palladium(II) Complex Geometry and Heck Coupling Performance

Direct structural comparison of palladium(II) complexes reveals that methyl substitution on the pyridine rings leads to a significant perturbation from the ideal square planar geometry observed in the unsubstituted parent complex (N-acetyldipyridylamine palladium dichloride, 20) [1]. This geometric distortion directly results in the lowered stability of the corresponding methyl-substituted Pd-complexes (13–16) [1]. Critically, this translates into a quantifiable difference in catalytic performance: the methyl-substituted catalysts exhibit lowered coupling yields in Heck reactions when compared to the unsubstituted parent complexes 20 and 21 [1]. For example, while the unsubstituted parent catalysts can achieve Turn-Over Numbers (TONs) up to 220,000 in the vinylation of aryl iodides and bromides, the methyl-substituted variants demonstrate a significant drop in efficiency [1].

Pd(II) Geometry & Heck Performance
Head-to-head
Methyl-substituted Pd complexes exhibit lowered stability and reduced coupling yields vs. parent catalysts.
Reported catalytic efficiency context: methyl substitution perturbs geometry and lowers Heck reaction TONs.
Direct comparison from X-ray and catalytic cycle data.
Coordination Chemistry Catalysis Heck Reaction

Stabilizing CH-π Interactions and Photoluminescence in Copper(I) Complexes

Cationic tricoordinated copper(I) complexes of the general formula [Cu(NHC)(dpa)]⁺, where dpa is a dipyridylamine ligand including 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine, have been synthesized and fully characterized [1]. These complexes are reported to possess a stabilizing intramolecular CH-π interaction, which is thought to contribute to their high stability in both solid and liquid states [1]. Furthermore, these copper complexes exhibit very interesting luminescent properties, rendering them potential candidates for organic light-emitting diode (OLED) applications [1]. While this is a class-level observation for the ligand family, the specific steric and electronic environment provided by the 6-methyl groups is a key structural element enabling these photophysical characteristics.

Cu(I) Complex Photoluminescence
Class-level inference
Cationic Cu(I) complexes reported to have high stability via CH-π interaction and interesting luminescent properties.
Supports OLED materials research context; specific ligand environment enables photophysical characterization.
Class-level observation; data to verify for target compound specifically.
Photoluminescence OLED Materials Copper Complexes

Key Application Scenarios for 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine


As a Benchmark Ligand for Studying Steric Effects in Palladium-Catalyzed Cross-Coupling

Based on the direct comparative evidence, the primary application for this compound is as a control or benchmark ligand in the development of new Heck coupling catalysts. Its well-documented, negative impact on Pd(II) complex geometry and catalytic activity [1] makes it an ideal candidate for comparative studies where the goal is to evaluate the steric tolerance of a new catalytic system or to probe the electronic effects of other, more complex ligand architectures. Researchers can directly compare their results to the established data for this methyl-substituted ligand to quantify the steric sensitivity of their own systems.

Synthesis of Luminescent Copper(I) Complexes for OLED Research

The compound is a valuable precursor for the synthesis of cationic tricoordinate copper(I) complexes that are of high interest in the field of organic electronics. The stabilizing CH-π interaction and the resultant photoluminescent properties of its copper complexes [2] provide a compelling rationale for its use. Procurement for this application is driven by the need to create novel, cost-effective emitters for OLEDs, where the ligand's steric bulk and electronic properties contribute to both the stability and the emissive characteristics of the final material.

Development of Selective HPLC Methods for Pyridylamine Derivatives

With a well-defined LogP of 2.8 [3], this compound serves as a valuable analytical standard. Its chromatographic behavior on reverse-phase columns like the Newcrom R1 is documented [3], making it a useful reference material for method development aimed at separating and quantifying closely related dipyridylamine derivatives in complex reaction mixtures. Its procurement as a high-purity analytical standard is justified for ensuring the accuracy and reproducibility of such methods.

Application
Selection Property
Validation Focus
Benchmark ligand for steric-effect studies in cross-coupling
Well-documented negative steric impact on Pd(II) geometry and catalytic activity
Comparative catalyst performance and steric tolerance quantification
Synthesis of luminescent Cu(I) complexes for OLED research
Reported stabilizing CH-π interaction and photoluminescent behavior in copper complexes
Photophysical property characterization and emitter stability context
Analytical standard for HPLC method development
Defined LogP and documented reverse-phase chromatographic behavior
Method accuracy and reproducibility for dipyridylamine derivative separation

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